Methyl N-(2,6-dimethylphenyl)-DL-alaninate
Overview
Description
Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of alanine, an amino acid, and features a methyl ester group attached to the nitrogen atom of the alanine moiety. This compound is often used as an intermediate in the synthesis of other chemicals, particularly in the production of fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate typically involves the reaction of 2,6-dimethylaniline with alanine methyl ester. One common method is the enzyme-catalyzed preparation, where lipases are used to catalyze the hydrolytic kinetic resolution and chemical racemization of the ester . This method provides high enantioselectivity and yields optically active methyl N-(2,6-dimethylphenyl)-alaninate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of lipase-catalyzed reactions is favored due to their high efficiency and selectivity. The process typically includes the esterification of the acid product with methanol to obtain the desired ester without reducing the enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,6-dimethylphenyl)-DL-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-(2,6-dimethylphenyl)-DL-alaninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to various biological outcomes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Metalaxyl: A fungicide with a similar structure, used to control diseases caused by air- and soil-borne pathogens.
Mefenoxam: Another fungicide, which is the R-enantiomer of metalaxyl and has similar applications.
Uniqueness
Methyl N-(2,6-dimethylphenyl)-DL-alaninate is unique due to its specific structural features and high enantioselectivity in synthesis. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Biological Activity
Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound primarily recognized as an intermediate in the synthesis of various agrochemicals, particularly fungicides like Benalaxyl. Its molecular formula is , with a molecular weight of approximately 207.27 g/mol. This article delves into its biological activity, synthesis, applications, and relevant research findings.
This compound exhibits biological activity primarily through its role as a precursor in the synthesis of fungicides. It is structurally related to Metalaxyl, which is known to inhibit protein synthesis in fungi, thus preventing their growth. The mechanism involves interference with the fungal RNA polymerase, leading to impaired nucleic acid synthesis and ultimately fungal cell death .
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound derivatives shows significant absorption and distribution characteristics. For instance, studies on related compounds have demonstrated dose-proportional absorption and a notable elimination half-life of approximately 30 hours in animal models .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Elimination Half-Life | ~30 hours |
Peak Concentration (Cmax) | Varies by dosage |
Area Under Curve (AUC) | Dose-dependent |
Toxicity Studies
Toxicological evaluations have been conducted on derivatives such as Benalaxyl. A 90-day oral toxicity study in Wistar rats revealed that the compound's absorption and distribution were consistent across different doses, with significant concentrations found in the liver and kidneys .
Table 2: Toxicity Study Findings
Study Type | Findings |
---|---|
90-Day Oral Toxicity | Dose-proportional absorption |
Tissue Distribution | High concentrations in liver |
Excretion in Urine | ~8% of administered dose |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 2,6-xylidine. The reaction conditions often include the use of inert solvents and inorganic bases at elevated temperatures. The process is characterized by inversion of configuration at the asymmetric carbon atom .
Synthetic Route Overview
- Starting Material : 2,6-xylidine
- Reagents : Sulfonates and inorganic bases (e.g., sodium bicarbonate)
- Conditions : Temperature ranging from 60 °C to boiling point
- Outcome : Formation of this compound with D configuration.
Applications
This compound serves as an important intermediate in agricultural chemistry, particularly for synthesizing fungicides that target various plant pathogens. Its derivatives are utilized for their efficacy against fungal diseases in crops such as potatoes and tomatoes.
Case Studies
- Benalaxyl Efficacy : A study demonstrated that Benalaxyl effectively inhibited the growth of Phytophthora infestans, with EC50 values ranging from 0.3 to 3.9 μg/mL .
- Environmental Impact : Evaluations of related compounds have shown that while effective against fungi, considerations regarding their environmental persistence and potential toxicity to non-target organisms are critical for sustainable agricultural practices.
Properties
IUPAC Name |
methyl 2-(2,6-dimethylanilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYGRJJOGVQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967346 | |
Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52888-49-0 | |
Record name | N-(2,6-Dimethylphenyl)alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52888-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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